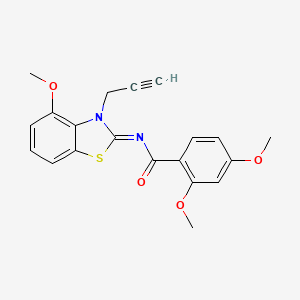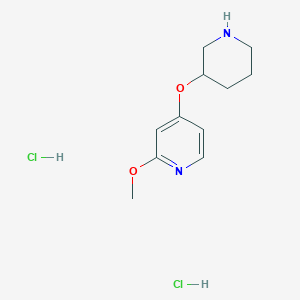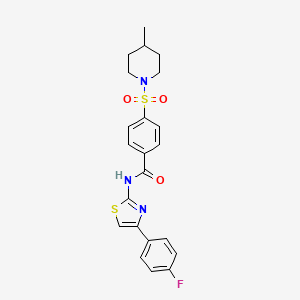
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide” is an organic compound containing multiple functional groups including a tetrazole ring, an amide group, and multiple phenyl rings. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, amide group, and phenyl rings would contribute to the overall structure. The difluorophenyl group would likely have an impact on the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include properties such as melting point, boiling point, solubility, and reactivity. Without specific data on this compound, it’s not possible to provide a detailed analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound serves as an organoboron reagent in SM coupling reactions, facilitating the construction of complex molecules. Specifically, it participates in transmetalation, transferring nucleophilic organic groups from boron to palladium, leading to the formation of new C–C bonds .
Boron Reagents in SM Coupling
The compound falls into the category of boron reagents used in SM coupling. These reagents play a crucial role in the process, allowing the coupling of diverse fragments. Researchers have tailored the properties of various boron reagents to suit specific SM coupling conditions. The compound’s stability, ease of preparation, and functional group tolerance make it a valuable choice for this purpose. Understanding the mechanisms of transmetalation is essential for optimizing its application in SM coupling reactions .
Investigation of Photophysical Properties
The difluorophenyl groups in the compound may impart interesting photophysical properties. Researchers can explore its absorption and emission spectra, fluorescence behavior, and excited-state dynamics. Such investigations are relevant for designing fluorescent probes, sensors, or materials for optoelectronic applications.
Wirkmechanismus
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the CNS, including cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning.
Mode of Action
This compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the Dopamine D2 receptor, preventing dopamine from binding and exerting its normal effects.
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity, or exploration of potential uses in fields such as pharmaceuticals or materials science .
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O/c24-20-12-11-18(13-21(20)25)30-22(27-28-29-30)15-26-23(31)14-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19H,14-15H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKMKUBSSGYDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)
![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)

![2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494646.png)
![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2494648.png)
![2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2494649.png)
![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)
![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2494651.png)

![7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494654.png)

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)

![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)